molecular formula C13H9Cl3 B132048 1-Chloro-2-[dichloro(phenyl)methyl]benzene CAS No. 3509-85-1

1-Chloro-2-[dichloro(phenyl)methyl]benzene

Cat. No.: B132048
CAS No.: 3509-85-1
M. Wt: 271.6 g/mol
InChI Key: PHRLCYSMTGTXMM-UHFFFAOYSA-N
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Description

1-Chloro-2-[dichloro(phenyl)methyl]benzene is an organic compound with the molecular formula C13H9Cl3. It is a haloaromatic compound, characterized by the presence of chlorine atoms attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and resins .

Mechanism of Action

Target of Action

It is known to be an impurity of the antifungal agent clotrimazole , suggesting it may interact with similar targets, such as the fungal enzyme lanosterol 14α-demethylase.

Mode of Action

Based on its structural similarity to clotrimazole, it may inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests it may be lipophilic, potentially affecting its absorption and distribution.

Result of Action

If it acts similarly to clotrimazole, it may cause cell death by disrupting the integrity of the fungal cell membrane .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. For instance, its stability under light is noted , suggesting that exposure to light may affect its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-[dichloro(phenyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced to the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[dichloro(phenyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

    Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-[dichloro(phenyl)methyl]benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-[dichloro(phenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of specialized resins and its potential biological activity further distinguish it from other chlorinated benzenes .

Properties

IUPAC Name

1-chloro-2-[dichloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRLCYSMTGTXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510145
Record name 1-Chloro-2-[dichloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3509-85-1
Record name 1-Chloro-2-[dichloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Chloro-2-[dichloro(phenyl)methyl]benzene in solid phase peptide synthesis?

A1: this compound (DCPB) serves as a crucial precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a key component in solid phase peptide synthesis []. DCPB is first synthesized and then loaded onto polystyrene resin particles through Friedel-Crafts acylation. Subsequent reactions transform it into 2-chlorotritylalcohol resin and finally into the desired 2-CTC resin. This resin then acts as a solid support for attaching and building peptide chains.

Q2: What are the advantages of using 2-CTC resin derived from this compound in peptide synthesis?

A2: The study demonstrates that the 2-CTC resin produced using this three-step method, starting with DCPB, shows superior properties compared to commercially available 2-CTC resins []. These advantages include:

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